molecular formula C12H22O10S B104359 Thiodigalactoside CAS No. 51555-87-4

Thiodigalactoside

Katalognummer: B104359
CAS-Nummer: 51555-87-4
Molekulargewicht: 358.36 g/mol
InChI-Schlüssel: SYKYBMOFPMXDRQ-VVLLKYQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiodigalactoside is a solid. This compound belongs to the dihexoses. These are disaccharides containing two hexose carbohydrates. This medication is known to target galectin-1, heat-labile enterotoxin b chain, neurocan core protein, and lactose permease.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Thiodigalactoside: hat sich als vielversprechender Inhibitor von Galectin-1 gezeigt, einem Protein, das an der Entstehung von Krebs beteiligt ist. Es unterdrückt das Tumorwachstum, indem es die Dysregulation von Immunzellen, die Angiogenese und den Schutz vor oxidativem Stress hemmt . Diese Verbindung wurde verwendet, um die durch Galectin-1 induzierte Arzneimittelresistenz in Hepatozellkarzinomzellen umzukehren, was einen möglichen therapeutischen Weg für die Krebsbehandlung eröffnet .

Fettleibigkeit und metabolische Studien

In der metabolischen Forschung wurde This compound verwendet, um seine Auswirkungen auf die Gewichtskontrolle zu untersuchen. Es wurde berichtet, dass es die Gewichtszunahme bei diäthinduzierten fettleibigen Ratten signifikant reduziert, was auf seine Rolle bei der Hemmung der Adipogenese und Lipogenese hinweist, während gleichzeitig die Thermogenese und der Energieverbrauch gesteigert werden .

Entzündung und Immunologie

Als entzündungshemmendes Mittel wurde This compound verwendet, um die entzündlichen Signalwege bei verschiedenen Krankheiten zu untersuchen. Seine Rolle als Galectin-Inhibitor trägt zum Verständnis der Modulation von Immunantworten bei, was bei Erkrankungen wie Autoimmunkrankheiten und Allergien von entscheidender Bedeutung ist .

Biochemie und Enzyminhibition

This compound: dient als potenter Inhibitor von Galectinen, einer Familie von Glycan-bindenden Lectinen mit unterschiedlichen regulatorischen Rollen in physiologischen Prozessen. Es bindet an Galectin-1, -3, -8 und -9, die an der Zellsignalisierung und Karzinogenese beteiligt sind, was es zu einem wertvollen Werkzeug für biochemische Studien macht .

Arzneimittelresistenz und Pharmakologie

In der pharmakologischen Forschung wird This compound verwendet, um die Mechanismen der Arzneimittelresistenz zu untersuchen. Es wurde gezeigt, dass es der durch Galectin-1 in Krebszellen induzierten Resistenz entgegenwirkt, was zur Entwicklung effektiverer Krebstherapien beiträgt .

Ernährungswissenschaft

This compound: ’s Auswirkungen auf Fettleibigkeit haben zu seiner Verwendung in der ernährungswissenschaftlichen Forschung geführt. Es liefert Einblicke in die diätetische Behandlung von Fettleibigkeit und verwandten Stoffwechselstörungen und bietet ein nicht metabolisierbares Disaccharidmodell, um die Auswirkungen der Ernährung auf das Körpergewicht zu untersuchen .

Wirkmechanismus

Target of Action

Thiodigalactoside (TDG) is a small, non-metabolized drug that primarily targets galectin-1 . Galectin-1 is a β-galactoside binding protein with a highly conserved carbohydrate-recognition domain . It plays a crucial role in various biological processes, including cell proliferation, angiogenesis, cell adhesion, apoptosis, and mRNA processing . In addition to galectin-1, TDG also targets heat-labile enterotoxin b chain, neurocan core protein, and lactose permease .

Mode of Action

TDG interacts with its targets by inhibiting the multiple cancer-enhancing activities of galectin-1 . It suppresses tumor growth by concurrently blocking the effects of galectin-1 on immune cell dysregulation, angiogenesis, and protection against oxidative stress . In addition, TDG has been shown to fuel the anti-tumor immune response stimulated by a vaccine in vivo .

Biochemical Pathways

TDG affects several biochemical pathways related to galectin-1. Galectin-1 is involved in many biological processes such as cell proliferation, angiogenesis, cell adhesion, apoptosis, and mRNA processing . By inhibiting galectin-1, TDG disrupts these processes, leading to a reduction in tumor growth . Furthermore, galectin-1 is also important for tumor angiogenesis . TDG’s inhibition of galectin-1 can therefore disrupt angiogenesis, further suppressing tumor growth.

Pharmacokinetics

It is known that tdg is a non-metabolized drug More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of tdg .

Result of Action

The molecular and cellular effects of TDG’s action primarily involve the inhibition of galectin-1’s functions. This results in a reduction in immune cell dysregulation, angiogenesis, and protection against oxidative stress . These effects collectively lead to a suppression of tumor growth . Additionally, TDG has been shown to increase the expression of thermogenic proteins and reduce the expression of lipogenic proteins .

Action Environment

The action, efficacy, and stability of TDG can be influenced by various environmental factors. For instance, the presence of other molecules in the tumor microenvironment can affect the binding of TDG to its targets . Additionally, the physiological state of the body, such as the presence of inflammation or other diseases, can potentially influence the action of TDG . .

Eigenschaften

{ "Design of Synthesis Pathway": "The synthesis of Thiodigalactoside can be achieved through the reaction of Galactose with Thioacetic acid. The reaction is catalyzed by a strong acid such as Hydrochloric acid.", "Starting Materials": [ "Galactose", "Thioacetic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Galactose is dissolved in water and Thioacetic acid is added to the solution.", "Step 2: Hydrochloric acid is added to the solution to catalyze the reaction.", "Step 3: The reaction mixture is heated to 80-90°C for several hours.", "Step 4: The reaction mixture is cooled and the solid product is filtered and washed with water.", "Step 5: The product is purified by recrystallization in ethanol." ] }

CAS-Nummer

51555-87-4

Molekularformel

C12H22O10S

Molekulargewicht

358.36 g/mol

IUPAC-Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12?/m1/s1

InChI-Schlüssel

SYKYBMOFPMXDRQ-VVLLKYQZSA-N

Isomerische SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Aussehen

Assay:≥98%A crystalline solid

51555-87-4

Synonyme

galactopyranosyl 1-thio-beta-D-galactopyranoside
galactopyranosyl-1-thiogalactopyranoside
galactosyl-1-thio-beta-D-galactopyranoside
galactosyl-beta-D-thiogalactosylpyranoside
GalSGal
GBTGP
TDG cpd
thiodigalactoside
thiodigalactoside, (beta-D-Gal)-isomer
thiodigalactoside, (beta-D-galactopyranosyl)-isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiodigalactoside
Reactant of Route 2
Thiodigalactoside
Reactant of Route 3
Thiodigalactoside
Reactant of Route 4
Thiodigalactoside
Reactant of Route 5
Thiodigalactoside
Reactant of Route 6
Thiodigalactoside
Customer
Q & A

A: Thiodigalactoside primarily targets a family of proteins called galectins. [, , , , ] These proteins are characterized by their affinity for β-galactosides, and TDG acts as an inhibitor by competing for binding at the carbohydrate recognition domain (CRD) of galectins. [, , , , ]

A: TDG binding to galectins can disrupt a wide range of cellular processes, including apoptosis, angiogenesis, cell adhesion, and T-cell proliferation. [, , , , ] This is because galectins themselves are involved in regulating these processes, and their inhibition by TDG interferes with their normal function.

A: Studies have shown that TDG can inhibit galectin-1-mediated radiation-related lymphopenia and attenuate non-small cell lung cancer (NSCLC) radiation response. [] Additionally, TDG has been shown to suppress tumor growth by inhibiting galectin-1 and regulatory T cells in oral squamous cell carcinoma. [] In another study, TDG reduced diet-induced obesity in rats, at least in part, through the combined inhibition of galectin-1 and autophagy protein 5, leading to white fat browning. []

A: While TDG exhibits affinity for various galectins, research efforts have focused on developing derivatives with improved selectivity for specific subtypes. For instance, modifications at the C3 position of TDG have shown promise in enhancing selectivity and potency for certain galectins like galectin-3. [, ]

A: The molecular formula of this compound is C12H22O10S. Its molecular weight is 358.37 g/mol. [, ]

A: Spectroscopic data for TDG and its derivatives is often reported in research articles, especially those focusing on the synthesis and characterization of novel inhibitors. Commonly reported data includes NMR (Nuclear Magnetic Resonance) and mass spectrometry data. [, , , , , ]

A: TDG demonstrates higher resistance to enzymatic hydrolysis compared to O-glycosides. [, ] This stability is particularly advantageous in biological systems where glycosidases are present.

ANone: TDG is not typically considered a catalyst and does not possess inherent catalytic properties. Its primary function lies in its ability to bind to and inhibit galectins, thereby modulating biological processes.

A: Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of TDG and its derivatives with various galectins. [, , , , , ] These studies provide valuable insights into the structural features that govern affinity and selectivity, guiding the design of more potent and specific inhibitors.

A: Modifications to the TDG scaffold, particularly at the C3 position of the galactose moiety, significantly influence its binding affinity and selectivity for different galectins. [, , , , , ] For example, the introduction of aromatic substituents, especially those capable of forming Arg-arene interactions within the CRD, often results in increased affinity. [, , ] Furthermore, the size and nature of these substituents contribute to selectivity, as different galectin subtypes possess distinct binding site architectures. [, , ]

A: Researchers are actively exploring strategies such as multivalent presentation and conjugation to carrier molecules like albumin or HPMA (N-(2-hydroxypropyl)methacrylamide) to improve the pharmacological properties of TDG derivatives. [, , ] These approaches aim to enhance binding avidity, increase circulation time, and improve the pharmacokinetic profile of the inhibitors.

A: Research on the pharmacokinetic properties of TDG and its analogs is an active area of investigation. One study demonstrated that optimization of galectin-3 specificity and physicochemical parameters for a series of disubstituted monogalactosides led to compounds with oral bioavailability. []

A: The efficacy of TDG and its derivatives is evaluated using a variety of in vitro and in vivo models. Cell-based assays are employed to assess the impact of these compounds on cell adhesion, migration, proliferation, and apoptosis. [, , , , ] Animal models, particularly rodent models, are utilized to investigate the effects of TDG treatment on tumor growth, metastasis, fibrosis, and metabolic disorders like obesity. [, , , , ]

ANone: Information regarding resistance mechanisms specific to TDG and its analogs is limited at this stage of research.

ANone: While TDG is generally considered non-toxic, detailed toxicological studies are still underway, particularly for novel derivatives. Preclinical studies in animal models are crucial for evaluating potential adverse effects and establishing a comprehensive safety profile.

A: Targeted drug delivery strategies, such as nanoparticle-based delivery systems or antibody-drug conjugates, are being explored to enhance the specificity and efficacy of TDG derivatives. [] These approaches aim to deliver the inhibitors specifically to tumor cells or tissues with high galectin expression, minimizing off-target effects.

A: Research on biomarkers that could predict the efficacy of TDG-based therapies or monitor treatment response is ongoing. One study identified galectin-1 as a potential negative biomarker for immune checkpoint blockade (ICB) efficacy and used a galectin-1-targeted PET radiotracer to predict tumor responses. []

A: A range of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for the characterization, quantification, and quality control of TDG and its derivatives. []

ANone: The dissolution rate and solubility of TDG derivatives in various media are important considerations for their formulation and bioavailability. Research on optimizing these properties, particularly for oral and other non-invasive routes of administration, is ongoing.

A: Validation of analytical methods used to characterize and quantify TDG and its analogs follows established guidelines to ensure accuracy, precision, specificity, linearity, and robustness of the analytical data. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.